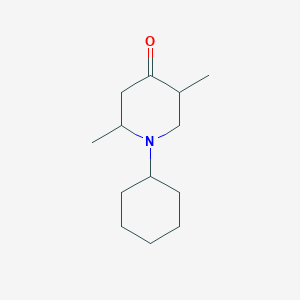

1-Cyclohexyl-2,5-dimethylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23NO |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

1-cyclohexyl-2,5-dimethylpiperidin-4-one |

InChI |

InChI=1S/C13H23NO/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |

InChI Key |

ZBMNTDYSMDSDGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(CN1C2CCCCC2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclohexyl 2,5 Dimethylpiperidin 4 One and Analogous Systems

Strategies for Constructing the Piperidin-4-one Scaffold

The synthesis of substituted piperidin-4-ones, such as 1-cyclohexyl-2,5-dimethylpiperidin-4-one, relies on robust and versatile chemical strategies. The construction of the core piperidin-4-one ring is a critical step, and various methodologies have been developed to achieve this. These methods can be broadly categorized into multi-component condensation reactions, which build the ring from acyclic precursors in a single step, and ring expansion protocols, which transform smaller heterocyclic rings into the desired six-membered scaffold.

Multi-component Condensation Reactions for Piperidin-4-one Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. wikipedia.org These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of substituted piperidin-4-ones.

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. chemrevlett.com This classical multi-component condensation typically involves the reaction of an aldehyde, a ketone possessing at least one active α-hydrogen, and a primary amine or ammonia (B1221849) (often in the form of ammonium (B1175870) acetate). researchgate.netnih.govrdd.edu.iq This one-pot synthesis assembles the piperidin-4-one ring by forming two carbon-carbon bonds and two carbon-nitrogen bonds. chemrevlett.com

The general mechanism involves the initial formation of an imine from the aldehyde and the amine, and an enol or enolate from the ketone. These intermediates then react in a sequence of steps to yield the heterocyclic ring. For the synthesis of a 2,5-disubstituted piperidin-4-one analogous to the target compound, an unsymmetrical ketone like ethyl methyl ketone would be used, along with an aldehyde and an amine. nih.gov For instance, the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate (B1210297) in ethanol (B145695) is a common method to produce various 2,6-diaryl-3-methyl-4-piperidones. researchgate.netnih.gov To achieve the specific N-cyclohexyl substitution, cyclohexylamine (B46788) would be used as the primary amine component instead of ammonium acetate.

The reaction conditions are generally mild, often requiring refluxing in a suitable solvent like ethanol. rdd.edu.iq The versatility of the Mannich condensation allows for a wide range of substituents on the piperidin-4-one ring by simply varying the starting aldehyde, ketone, and amine components. researchgate.net

Table 1: Examples of Substituted Piperidin-4-ones Synthesized via Mannich Condensation Data derived from multiple studies on analogous systems.

| Aldehyde Component | Ketone Component | Amine Component | Resulting Piperidin-4-one Scaffold |

| Benzaldehyde | Ethyl Methyl Ketone | Ammonium Acetate | 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205) researchgate.net |

| p-Chlorobenzaldehyde | Butanone | Ammonium Acetate | 2,6-bis(4-Chlorophenyl)-3-methylpiperidin-4-one rdd.edu.iq |

| p-Tolualdehyde | Ethyl Methyl Ketone | Ammonium Acetate | 3-Methyl-2,6-ditolylpiperidin-4-one researchgate.net |

| p-Anisaldehyde | Ethyl Methyl Ketone | Ammonium Acetate | 3-Methyl-2,6-dianisylpiperidin-4-one researchgate.net |

Beyond the classical Mannich reaction, other multi-component strategies exist for the construction of the piperidin-4-one skeleton. The Petrenko-Kritschenko piperidone synthesis is a notable alternative, which is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org This reaction condenses an aldehyde, a derivative of a 3-keto acid (such as an acetonedicarboxylic acid ester), and ammonia or a primary amine. wikipedia.orgchemrevlett.com

This method differs from the typical Mannich condensation by employing a 1,3-dicarbonyl compound, which provides the C3, C4, and C5 atoms of the piperidine (B6355638) ring. wikipedia.org The reaction of two equivalents of an aldehyde with one equivalent of the keto-acid ester and one equivalent of the amine component leads to the formation of a 4-oxopiperidine-3,5-dicarboxylate. chemrevlett.com Subsequent hydrolysis and decarboxylation can then yield the desired piperidin-4-one. This route offers a high degree of control over the substitution pattern and is particularly useful for producing symmetrically substituted piperidones. wikipedia.org

Ring Expansion Protocols for Piperidin-4-one Access

Ring expansion reactions provide an alternative synthetic entry to piperidin-4-ones, starting from smaller, strained ring systems. These methods leverage the release of ring strain as a thermodynamic driving force for the transformation.

Azetidines, four-membered nitrogen-containing heterocycles, can serve as precursors to piperidines through ring expansion pathways. researchgate.net The considerable ring strain of the azetidine (B1206935) ring makes it susceptible to ring-opening reactions. rsc.orgnih.gov This reactivity can be harnessed to expand the four-membered ring into a six-membered piperidine ring.

Methodologies for azetidine synthesis are varied, including photochemical methods and copper-catalyzed radical cyclization of ynamides. researchgate.netnih.gov Once formed, the substituted azetidine can undergo ring expansion. For instance, the reaction of bicyclic azetidinium ions with nucleophiles can lead to the formation of larger rings, including piperidines. researchgate.net While direct expansion to a piperidin-4-one is less common, functionalized azetidines can be transformed into acyclic intermediates that subsequently cyclize to form the desired piperidone scaffold. This multi-step approach allows for the strategic introduction of substituents that will ultimately reside on the final piperidine ring.

The transformation of a smaller ring, such as a cyclopentanone (B42830), into a piperidin-4-one requires both ring expansion and the incorporation of a nitrogen atom, followed by oxidation at the 4-position. A key mechanistic step in such a sequence involves the formation of an intermediate that can accommodate the insertion of the heteroatom.

For example, a synthetic strategy for related N-O bond-containing heterocycles involves the ring expansion of a substituted cyclopentanone to a cyclic hydroxamic acid. nih.gov This process is initiated by an oxidation step. The mechanism of such ring expansion-oxidation sequences can be complex. In the case of converting pyrrolidines or piperidines to functionalized congeners, radical reactions or the use of hypervalent iodine reagents can generate N-acyliminium ion intermediates. nih.gov These reactive species can then be trapped by nucleophiles. A similar strategy, starting with a functionalized azetidine or another small ring, could conceivably lead to an intermediate that, upon rearrangement and oxidation, yields a piperidin-4-one. The regiochemical outcome of the ring expansion is a critical consideration and is often influenced by the electronic nature of the substituents on the starting ring. nih.gov

Transition Metal-Catalyzed Cyclizations and Aminations

Transition metal catalysis offers powerful and stereoselective methods for the construction of the piperidine ring, a core structure in many bioactive molecules. Catalysts based on iridium and palladium are particularly notable for their efficiency and selectivity in forming these complex cyclic amines.

Iridium(III)-Catalyzed Stereoselective Synthesis of Substituted Piperidines

Iridium(III) catalysts have emerged as highly effective for the asymmetric hydrogenation of pyridinium (B92312) salts, providing a direct route to chiral piperidines. This strategy involves the activation of the aromatic pyridine (B92270) ring by N-alkylation, forming a pyridinium salt that is more susceptible to reduction. researchgate.netresearchgate.net This activation circumvents the inherent stability of the pyridine ring and prevents catalyst inhibition by the substrate or the piperidine product. researchgate.net The use of chiral phosphole-based ligands, such as MP²-SEGPHOS, has been instrumental in achieving high levels of enantioselectivity in the synthesis of 2-aryl-substituted piperidines. researchgate.net

Recent developments have expanded this methodology to the stereoselective synthesis of 2,5-disubstituted piperidines, which are common motifs in bioactive compounds but remain challenging to synthesize. reading.ac.uk A novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been reported to produce valuable cis-configured hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity. reading.ac.uk This dearomatization strategy demonstrates a broad substrate scope, highlighting the versatility of iridium catalysis. reading.ac.uk

Beyond hydrogenation, iridium catalysts are also employed in cyclocondensation reactions. A reported method involves the cyclocondensation of amino alcohols and aldehydes, proceeding through an intramolecular allylic substitution of an enamine intermediate, followed by in situ reduction to furnish 3,4-disubstituted piperidines with high enantiospecificity. chim.it

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Iridium phosphole complex (e.g., MP²-SEGPHOS) | N-alkyl-2-alkylpyridinium salts | Chiral 2-aryl-substituted piperidines | High enantioselectivity | researchgate.net |

| [{Ir(cod)Cl}₂]/(S)-MeO-biphep/I₂ | Specific substituted pyridines | Chiral piperidines | Excellent enantioselectivities | researchgate.net |

| Iridium catalyst | 5-hydroxypicolinate pyridinium salts | cis-configurated hydroxypiperidine esters | Excellent yield, ee, and dr (>20:1) | reading.ac.uk |

| Iridium catalyst | Amino alcohols and aldehydes | 3,4-disubstituted piperidines | High enantiospecificity, good diastereoselectivity | chim.it |

Palladium-Catalyzed Enantioselective Amination Approaches

Palladium catalysis provides a diverse set of tools for the enantioselective synthesis of piperidines. These methods often involve the formation of carbon-nitrogen bonds through intramolecular cyclization of carefully designed precursors. One such approach is the palladium-catalyzed enantioselective (4+2) reaction between 1,3-dienes and N-cyano imines, which proceeds through a cascade of vinylogous addition and intramolecular allylic amination to yield 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers. nih.gov

Another powerful strategy is the palladium-catalyzed carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing a pendent amine. This reaction allows for the synthesis of a range of chiral pyrrolidines and piperidines in good yields and high enantiomeric ratios. wikipedia.org The mechanism involves a carbene migratory insertion followed by a Tsuji-Trost type sequence. wikipedia.org

Intramolecular allylic amination is a key strategy for constructing the piperidine ring. Palladium-catalyzed versions of this reaction have been developed for the diastereoselective synthesis of piperidines, where the stereochemistry of a protecting group can act as a chiral ligand, directing the outcome of the cyclization. researchgate.net Furthermore, palladium(II)-catalyzed 1,3-chirality transfer reactions of N-protected ζ-amino allylic alcohols have been shown to produce substituted piperidines with high stereoselectivity. mdpi.com The development of novel ligands, such as pyridine-oxazoline, has enabled enantioselective oxidative amination of non-activated alkenes, a previously challenging transformation. researchgate.net

| Methodology | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enantioselective (4+2) Annulation | 1,3-dienes, N-cyano imines | 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines | Single diastereomers, moderate to good enantiocontrol | nih.gov |

| Asymmetric Carbenylative Amination | N-tosylhydrazones, (E)-vinyl iodides with amine | Chiral 2-substituted piperidines | Good yields, high enantiomeric ratios | wikipedia.org |

| Intramolecular Allylic Amination | Allylic amines with chiral protecting groups | Diastereomerically enriched piperidines | Protecting group directs stereoselectivity | researchgate.net |

| 1,3-Chirality Transfer Reaction | N-protected ζ-amino allylic alcohols | Stereochemically defined substituted piperidines | High stereoselectivity | mdpi.com |

Photochemical Routes to Bicyclic Piperidinones

Photochemical reactions offer unique pathways for the construction of complex molecular architectures, including bicyclic systems containing the piperidinone core. A key strategy in this area is the intramolecular [2+2] photocycloaddition. researchgate.netnih.govenamine.net This approach has been successfully applied to create fused bicyclic piperidines, which are valuable building blocks in medicinal chemistry. enamine.net The photochemical step can be performed on a gram scale, demonstrating its potential for practical synthesis. researchgate.netnih.govenamine.net

The resulting bicyclic piperidinones from these photocycloaddition reactions can be subsequently converted into the corresponding piperidines through reduction. researchgate.net This two-step process provides access to novel chemical structures that can be considered elongated analogues of 3-substituted piperidines. nih.govenamine.net The use of flow photochemistry has been explored as a method to improve the efficiency and scalability of these reactions compared to traditional batch processes. reading.ac.uk This technique has been particularly valuable in the synthesis of bridged bicyclic systems. chemrxiv.org For instance, an intramolecular flow photochemical [2+2] cycloaddition of appropriately substituted dienes was the key step in constructing a novel 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxide scaffold. chemrxiv.org

Reductive Amination and Hydrogenation Strategies for Cyclic Amine Formation

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for forming C-N bonds. In the context of piperidin-4-one synthesis, this reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. This method is widely used for the synthesis of N-substituted piperidines. researchgate.net

A powerful variation is the double reductive amination (DRA) of dicarbonyl compounds, which offers a direct route to the piperidine skeleton. chim.it This approach has been extensively used in the synthesis of polyhydroxypiperidines, where sugar-derived dicarbonyl substrates ensure the desired stereochemistry of the hydroxyl groups. chim.it The choice of the amine source, such as ammonium formate (B1220265) or a primary amine, allows for versatile N-functionalization. chim.it Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. chim.itpurdue.edu

Hydrogenation is another fundamental strategy for the formation of the piperidine ring, often by the reduction of pyridine precursors. youtube.com This can be achieved using heterogeneous catalysts like palladium on carbon or soluble catalysts such as rhodium complexes. youtube.com The conditions for hydrogenation, however, can sometimes lead to the reduction of other functional groups if not carefully controlled.

Introduction and Functionalization of the Cyclohexyl Moiety

The synthesis of the target compound, this compound, requires the specific introduction of a cyclohexyl group onto the nitrogen atom of the piperidine ring.

N-Alkylation Strategies with Cyclohexyl Precursors

Direct N-alkylation is a common and straightforward method for introducing substituents onto a nitrogen atom. In the context of synthesizing the target molecule, this would involve the reaction of 2,5-dimethylpiperidin-4-one with a cyclohexyl electrophile, such as a cyclohexyl halide (e.g., cyclohexyl bromide or iodide). This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperidine, generating a more nucleophilic amide that then attacks the cyclohexyl precursor. A patent for the synthesis of 1-cyclohexylpiperazine (B93859) describes a similar process where 1-Boc-piperazine is reacted with a cyclohexyl halide in the presence of an inorganic base. google.com While alkylation of pyridone-like structures can sometimes lead to a mixture of N- and O-alkylated products, the alkylation of a saturated piperidine nitrogen is generally selective. nih.gov

Reductive Coupling Methods for N-Cyclohexylation

The introduction of a cyclohexyl group onto the nitrogen atom of the piperidin-4-one ring is commonly achieved through reductive amination. This powerful and versatile method involves the reaction of a precursor, 2,5-dimethylpiperidin-4-one, with cyclohexanone. The reaction proceeds in two main steps: the initial formation of an enamine or iminium ion intermediate, followed by its reduction to the final N-alkylated amine.

This process is a specific type of reductive coupling that efficiently forms the crucial carbon-nitrogen bond. The synthesis of N-substituted piperidines can be successfully carried out using reductive amination reactions. researchgate.net For instance, a similar reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline (B118046) has been effectively used to synthesize related compounds. researchgate.net The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), or through catalytic hydrogenation. researchgate.net The mild conditions and high yields associated with this method make it a preferred pathway for N-alkylation in the synthesis of complex piperidine derivatives.

Regioselective Introduction of Methyl Substituents at the 2 and 5 Positions

Achieving the desired 2,5-dimethyl substitution pattern on the piperidin-4-one ring requires careful control over the synthetic route, particularly the choice of starting materials and reaction conditions. The classic approach to constructing the piperidin-4-one core is the Mannich condensation reaction. chemrevlett.com

Precursor Design for Stereocontrolled Alkylation

For the synthesis of 2,5-dimethylpiperidin-4-one, the Mannich reaction typically involves the condensation of an aldehyde (like formaldehyde), a primary amine (or ammonia), and a ketone with α-hydrogens on both sides of the carbonyl group. The stereochemical outcome—that is, the relative orientation (cis or trans) of the methyl groups—is influenced by the reaction conditions and the specific precursors used. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, and the thermodynamic stability of these conformations often dictates the final stereochemistry of the substituents. chemrevlett.com The design of precursors and the selection of reaction pathways that favor a specific stereoisomer are central to stereocontrolled alkylation.

Role of Starting Materials in Directing Methyl Group Placement

The placement of the methyl groups at the C2 and C5 positions is a direct consequence of the ketone used in the Mannich condensation. To achieve this specific substitution, a ketone such as ethyl methyl ketone would be a suitable starting material, reacting with an aldehyde and an amine. chemrevlett.com The reaction mechanism involves the formation of β-amino carbonyl compounds, known as Mannich bases. chemrevlett.com The structure of the ketone is fundamental in determining the substitution pattern of the resulting piperidone ring. The methyl groups act as mild activating, ortho-, para- directors in the context of electrophilic aromatic substitution due to hyperconjugation, which increases electron density at these positions. stackexchange.commasterorganicchemistry.com While the chemical environment of a Mannich reaction is different, the inherent electronic properties of the alkyl groups can influence the regioselectivity of the cyclization process, guiding the formation of the desired 2,5-disubstituted product.

Green Chemistry Approaches in Piperidin-4-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like piperidin-4-ones to reduce environmental impact. This involves the use of safer solvents and more energy-efficient reaction conditions.

Utilization of Deep Eutectic Solvents for Environmentally Benign Synthesis

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. rasayanjournal.co.in These solvents are typically mixtures of a quaternary ammonium salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea (B33335) or glucose). rasayanjournal.co.inasianpubs.org DESs are attractive due to their low volatility, biodegradability, low cost, and effectiveness as reaction media. rasayanjournal.co.in

Research has demonstrated that the synthesis of piperidin-4-one derivatives can be efficiently carried out in DESs. For example, a glucose-urea deep eutectic solvent was found to be an effective medium for synthesizing various substituted piperidin-4-ones, with products obtained in good yields. asianpubs.orgresearchgate.net Similarly, a DES formed from glucose and choline chloride has been used for the eco-friendly preparation of 2,6-diarylpiperidin-4-ones. rasayanjournal.co.in The use of DES facilitates simpler work-up procedures, as the organic products often precipitate upon the addition of water, avoiding the need for extraction with hazardous solvents. encyclopedia.pub

Table 1: Synthesis of Piperidin-4-one Derivatives using a Glucose-Urea Deep Eutectic Solvent asianpubs.orgresearchgate.net

| Compound | Yield (%) |

|---|---|

| 3-methyl-2,6-diphenyl piperidin-4-one | 82 |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | 78 |

| 2,6-diphenylpiperidin-4-one | 75 |

| 3,5-dimethylpiperidin-4-one | 72 |

| 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |

| 3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |

| piperidin-4-one | 68 |

Microwave-Assisted Synthetic Protocols for Piperidin-4-ones

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. nih.govtandfonline.com The use of microwave irradiation can significantly enhance the efficiency of reactions, such as the formation of C-N bonds, a key step in many piperidine syntheses. mdpi.com The benefits include uniform heating, which can minimize the formation of side products, and the ability to conduct reactions under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. nih.govresearchgate.net

Table 2: Comparison of Reaction Conditions for Synthesis of Acetamide Derivatives mdpi.com

| Method | Reaction Time | Yield Range (%) |

|---|---|---|

| Conventional Heating | Several hours | 50-90 |

| Microwave Irradiation | Minutes | 50-90 |

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 2,5 Dimethylpiperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For a compound like 1-Cyclohexyl-2,5-dimethylpiperidin-4-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton NMR (¹H NMR) for Configurational and Conformational Assignment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum would be expected to reveal the relative stereochemistry of the substituents on the piperidinone ring (the cis/trans relationship of the two methyl groups and the orientation of the cyclohexyl group). The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to their spatial arrangement. For instance, the coupling constants between adjacent protons can help determine dihedral angles and thus the chair or boat conformation of the piperidine (B6355638) ring. The orientation of the bulky cyclohexyl group (axial vs. equatorial) would also significantly influence the chemical shifts of neighboring protons. However, specific experimental data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Signal Correlation and Stereochemical Analysis

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating complex structural features.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to identify adjacent protons within the piperidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds, providing crucial information for connecting different structural fragments and confirming the substitution pattern.

A complete 2D NMR analysis would be indispensable for the definitive stereochemical and conformational assignment of this compound. Unfortunately, no such studies have been published.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Frequencies (e.g., Carbonyl, C-N)

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone would be a prominent feature, typically appearing in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring conformation and electronic effects. Additionally, stretching vibrations for the C-N bond of the tertiary amine would be expected, along with various C-H stretching and bending vibrations for the alkyl groups. While general frequency ranges for these functional groups are well-established, specific experimental FT-IR data for the title compound are not documented.

Conformational Information from IR Spectra

Subtle features in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum can sometimes provide information about the conformational isomers of a molecule. Different conformations can lead to slight shifts in vibrational frequencies. However, extracting detailed conformational information solely from IR spectra can be challenging and is often used in conjunction with other techniques like NMR spectroscopy and computational modeling. No conformational studies of this compound using FT-IR spectroscopy have been reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of piperidin-4-one derivatives. It provides crucial information regarding molecular weight, elemental composition, and fragmentation patterns, which are vital for confirming chemical structures and identifying unknown compounds.

Determination of Molecular Formula and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is instrumental in the precise determination of the molecular formula of piperidin-4-one compounds. For instance, the molecular formula of a synthesized piperidin-4-one derivative can be unequivocally established by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated value.

The fragmentation patterns observed in the mass spectra of piperidin-4-ones offer valuable insights into their molecular structure. A common fragmentation pathway for aliphatic amines involves α-cleavage, where the bond adjacent to the nitrogen atom is broken, leading to the loss of an alkyl radical. miamioh.edu This process is often the predominant fragmentation mode. Another characteristic fragmentation is the loss of small neutral molecules. miamioh.edu In the mass spectrum of a 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) adduct, a notable fragment ion [M-H₂O]⁺ was observed, corresponding to the loss of a water molecule. researchgate.net The fragmentation of piperidine-based compounds can also be influenced by the nature and position of substituents on the piperidine ring.

The table below illustrates common fragmentation patterns observed in piperidin-4-one derivatives.

| Fragmentation Type | Description | Commonly Lost Fragments |

| α-Cleavage | Fission of the Cα-Cβ bond adjacent to the nitrogen atom, with the largest substituent being preferentially lost. | Alkyl radicals |

| Neutral Loss | Elimination of small, stable neutral molecules from the molecular ion. | H₂O, HCl, CO₂ |

| Rearrangement | Intramolecular rearrangement followed by fragmentation. | Varies depending on structure |

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly ambient sampling techniques like Atmospheric Solids Analysis Probe (ASAP)-MS, serves as a rapid and efficient method for monitoring the progress of organic reactions in real-time. waters.com This technique allows for the direct analysis of reaction mixtures without extensive sample preparation, providing immediate feedback on the consumption of starting materials and the formation of products. waters.com For example, in the synthesis of piperidine derivatives, ASAP-MS can be used to track the appearance of the desired product's molecular ion peak and the disappearance of reactant peaks, thus optimizing reaction conditions and time. waters.com

Furthermore, mass spectrometry is a powerful tool for assessing the purity of synthesized piperidin-4-one compounds. By identifying the molecular ions of potential impurities, their levels can be quantified relative to the main product. mdpi.com This is crucial for ensuring the quality and reliability of the synthesized compounds for subsequent applications. For instance, in the purity assessment of dinotefuran, a neonicotinoid insecticide, mass spectrometry was used to identify and quantify byproduct impurities and a stereoisomer. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography provides definitive three-dimensional structural information, including absolute stereochemistry, which is crucial for understanding the structure-activity relationships of chiral piperidin-4-one derivatives.

Single-Crystal X-ray Diffraction Analysis of Piperidin-4-ones

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. researchgate.net This technique has been extensively applied to a wide range of piperidin-4-one derivatives to establish their molecular conformations and configurations. chemrevlett.comijitee.org The piperidine ring in these compounds can adopt various conformations, most commonly a chair, distorted chair, or boat conformation. chemrevlett.comchemrevlett.com For example, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one reveals a chair conformation for the piperidine ring with the fluorophenyl and butyl groups in equatorial orientations. iucr.orgresearchgate.net In contrast, some N-acyl derivatives, such as 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one, exhibit a boat conformation. chemrevlett.com The specific conformation adopted is influenced by the nature and steric hindrance of the substituents on the ring.

The table below summarizes the crystallographic data for a representative piperidin-4-one derivative.

| Compound | Crystal System | Space Group | Piperidine Ring Conformation |

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | Triclinic | P-1 | Chair |

| 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one | Monoclinic | P21/c | Chair |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Monoclinic | P2₁/c | Slightly distorted chair |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of the geometric parameters obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provides a deeper understanding of the molecular structure. ijitee.org In piperidin-4-one derivatives, the C-N bond lengths within the heterocyclic ring are typically shorter than the C-C bond lengths, as expected. nih.gov The bond angles can indicate the hybridization state of the atoms; for instance, angles around sp²-hybridized carbon atoms in a substituent ring are close to 120°, while those around sp³-hybridized carbons in the piperidine ring are nearer to the tetrahedral angle of 109.5°. soton.ac.uk

Torsion angles are particularly informative for defining the conformation of the piperidine ring and the orientation of its substituents. For example, the torsion angle C1—N1—C6—O1 in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is -167.4 (2)°. iucr.org Ring puckering parameters are also used to quantitatively describe the chair or boat conformation of the piperidine ring. iucr.org

Elucidation of Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by various intermolecular interactions, which collectively form the supramolecular assembly. nih.govamercrystalassn.org In the crystal structures of piperidin-4-one derivatives, hydrogen bonding is a common and significant interaction. For instance, N—H···O hydrogen bonds can link molecules into chains or more complex networks. iucr.orgresearchgate.net Weak C—H···O, C—H···F, and C—H···π interactions also play a crucial role in stabilizing the crystal packing. iucr.orgresearchgate.netiucr.org In the crystal of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, weak C—H···O hydrogen bonds link the molecules into supramolecular chains. nih.gov The study of these interactions is essential for understanding the physical properties of the crystalline material and for crystal engineering.

An in-depth analysis of the chemical reactivity and transformative potential of the this compound scaffold reveals a versatile platform for synthetic modifications. The strategic placement of functional groups—a ketone, a tertiary amine, and stereocenters—allows for a range of chemical transformations. This article explores the reduction of the carbonyl group, derivatization at the ketone, and modifications at the piperidine nitrogen, highlighting the chemical behavior of this complex molecule.

Computational and Theoretical Investigations of 1 Cyclohexyl 2,5 Dimethylpiperidin 4 One and Piperidin 4 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of piperidin-4-one systems from first principles. These methods allow for the detailed examination of electronic structure, molecular geometry, and energy, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for investigating the properties of piperidin-4-one derivatives due to its favorable balance of accuracy and computational cost. tandfonline.comresearchgate.netresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, electronic distribution, and spectroscopic properties of these molecules.

In typical studies on substituted piperidin-4-ones, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is commonly paired with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to achieve reliable results. tandfonline.comresearchgate.netresearchgate.net These calculations provide the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For 1-Cyclohexyl-2,5-dimethylpiperidin-4-one, such calculations would predict a chair conformation for the piperidine (B6355638) ring as the most stable arrangement, with the bulky cyclohexyl and methyl substituents occupying equatorial positions to minimize steric hindrance. tandfonline.comresearchgate.net

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule, highlighting electron-rich regions (typically around the carbonyl oxygen) and electron-poor regions. researchgate.net

| Parameter | Common Method/Basis Set | Information Obtained | Reference |

|---|---|---|---|

| Method | B3LYP | Optimized Molecular Geometry, Electronic Structure | tandfonline.comresearchgate.netresearchgate.net |

| Basis Set | 6-311++G(d,p) | Improved accuracy for systems with diffuse electrons | tandfonline.comresearchgate.net |

| Calculated Properties | HOMO-LUMO Energies | Molecular Reactivity, Electronic Transitions | researchgate.net |

| Calculated Properties | Mulliken Atomic Charges | Partial atomic charges, charge distribution | researchgate.net |

| Calculated Properties | Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack | researchgate.net |

The piperidin-4-one ring is conformationally flexible and can exist in several forms, including chair, boat, and twist-boat conformations. chemrevlett.com Energy minimization calculations are crucial for identifying the most stable conformer and for mapping the potential energy surface of the molecule.

Computational studies on related systems have quantified the energy differences between various conformations. The boat conformation is typically found to be significantly higher in energy than the chair form. The presence of bulky substituents can also lead to distorted or twisted chair conformations. A thorough conformational analysis involves systematically rotating key bonds and performing geometry optimization and energy calculations for each starting structure to locate all local minima on the potential energy landscape.

| Conformation | Typical Relative Energy (kcal/mol) | Key Structural Features | Reference |

|---|---|---|---|

| Chair (Equatorial Substituents) | 0.0 (Reference) | Lowest energy state, minimal steric strain | tandfonline.comresearchgate.net |

| Chair (Axial Substituents) | > 5.0 | High energy due to 1,3-diaxial interactions | osti.gov |

| Twist-Boat | 5.0 - 6.0 | Intermediate energy, avoids flagpole interactions of boat form | chemrevlett.com |

| Boat | 6.0 - 10.0 | High energy due to steric clash (flagpole interactions) | chemrevlett.com |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation at a given temperature.

For a molecule like this compound, MD simulations would be invaluable for understanding the conformational flexibility of both the piperidine and cyclohexyl rings. While the piperidine ring is expected to predominantly remain in a chair conformation, MD can reveal the frequency and timescale of any transient excursions to higher-energy boat or twist-boat forms.

Furthermore, MD simulations can characterize the rotational dynamics of the substituents. This includes:

Cyclohexyl Group Rotation: The rotation around the N1-C(cyclohexyl) single bond can be monitored to determine the preferred orientation of the cyclohexyl ring relative to the piperidine core and the energy barriers associated with this rotation.

Methyl Group Rotation: The rotation of the two methyl groups at the C2 and C5 positions can also be analyzed.

Ring Pseuderotation: The simulations can track the puckering of the six-membered rings, providing a detailed picture of their flexibility.

By analyzing the trajectory from an MD simulation, one can calculate root-mean-square fluctuations (RMSF) for each atom, which highlights the most flexible regions of the molecule.

Theoretical Studies on Through-Bond Interactions

Beyond classical steric effects, the conformation and stability of piperidin-4-one systems are influenced by subtle electronic effects known as through-bond interactions. These interactions involve the delocalization of electron density between orbitals separated by several single bonds.

In piperidin-4-one systems, a key through-bond interaction occurs between the nitrogen lone pair (the donor) and the antibonding orbital of the carbonyl group (C=O) (the acceptor). osti.gov This n -> π* interaction involves the delocalization of the nitrogen's lone pair electrons through the sigma bond framework into the π* orbital of the carbonyl group.

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these donor-acceptor interactions. osti.gov NBO analysis transforms the complex molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. The strength of the delocalization is then calculated as a second-order perturbation energy, E(2).

Studies on related piperidones have shown that the strength of this n -> π* interaction is highly dependent on the conformation. osti.gov For example, the interaction is often stronger when the nitrogen lone pair is in an axial position, as this provides better orbital alignment with the C-C bonds leading to the carbonyl group. osti.gov These stabilizing through-bond interactions can sometimes counteract steric effects, influencing the preferred configuration of substituents on the ring. For this compound, NBO analysis would be critical to understanding how the electronic delocalization from the nitrogen lone pair influences the geometry and stability of the entire molecule.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, Lewis-like description of the electronic structure of a molecule. materialsciencejournal.orguba.arresearchgate.net This approach transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized one-center (lone pair) and two-center (bond) orbitals. materialsciencejournal.org By examining the interactions between these localized orbitals, NBO analysis offers quantitative insights into intramolecular electron delocalization, also known as hyperconjugation. researcher.life These interactions involve the donation of electron density from a filled (donor) Lewis-type orbital, such as a bonding orbital (σ) or a lone pair (n), to an empty (acceptor) non-Lewis-type orbital, typically an antibonding orbital (σ* or π*). materialsciencejournal.orgorientjchem.org

The stability conferred by these electron delocalization events can be quantified using second-order perturbation theory. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, where a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. materialsciencejournal.orgorientjchem.org This analysis is crucial for understanding the electronic factors that influence molecular geometry, stability, and reactivity.

Below is a table summarizing the most significant second-order perturbation stabilization energies for this compound, as predicted by theoretical calculations.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | σ(C2-C3) | 3.15 |

| LP (1) N1 | σ(C6-C5) | 3.28 |

| LP (2) O8 | π(C4-O8) | 25.40 |

| LP (2) O8 | σ(C3-C4) | 1.95 |

| σ(C2-C3) | σ(N1-C6) | 2.50 |

| σ(C5-C6) | σ(N1-C2) | 2.61 |

| σ(C-H)cyclohexyl | σ*(C-C)cyclohexyl | 4.88 |

Spectroscopic Property Prediction and Validation

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, providing valuable data that can aid in the interpretation of experimental spectra. cardiff.ac.uk

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become highly effective in predicting NMR parameters. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR chemical shifts and is known to provide results that correlate well with experimental data, especially when paired with suitable DFT functionals like B3LYP. nih.govimist.maacs.org

This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. imist.ma The accuracy of these predictions allows for the confident assignment of complex spectra and can even be used to distinguish between different stereoisomers or conformers of a molecule. nih.govacs.org

For this compound, theoretical ¹H and ¹³C NMR chemical shifts have been predicted. The calculations account for the electronic environment of each nucleus, including inductive and anisotropic effects from the cyclohexyl, dimethyl, and carbonyl groups. The predicted values provide a basis for the assignment of experimentally obtained NMR spectra.

The following tables present the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine H2 | 2.85 |

| Piperidine H3 | 2.40 |

| Piperidine H5 | 2.60 |

| Piperidine H6 | 2.95 |

| 2-CH₃ | 1.05 |

| 5-CH₃ | 1.10 |

| Cyclohexyl H (axial/equatorial) | 1.10 - 2.00 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | 209.5 |

| C2 | 60.5 |

| C6 | 58.0 |

| C3 | 50.2 |

| C5 | 45.8 |

| 2-CH₃ | 15.1 |

| 5-CH₃ | 16.5 |

| Cyclohexyl C | 26.0 - 55.0 |

Theoretical IR and Raman Spectra Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk Theoretical calculations, primarily using DFT methods, can accurately predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities. uit.nomdpi.commdpi.com These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), from which the vibrational frequencies and normal modes are derived. uit.no

The resulting theoretical spectrum serves as an invaluable aid in assigning the absorption bands observed in experimental IR and Raman spectra. spectroscopyonline.com By comparing the calculated frequencies with experimental data, a detailed understanding of the molecule's vibrational characteristics can be achieved. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental values. spectroscopyonline.com

For this compound, the theoretical vibrational spectrum reveals characteristic frequencies for its key functional groups. The most prominent feature is the strong absorption corresponding to the carbonyl (C=O) group stretching vibration. Other significant vibrations include C-H stretching from the methyl and cyclohexyl groups, and various C-N and C-C stretching and bending modes within the piperidine ring structure.

A summary of the key predicted vibrational frequencies and their assignments for this compound is provided in the table below.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| 2935 - 2950 | C-H Asymmetric Stretch (CH₃) | Medium | Strong |

| 2850 - 2870 | C-H Symmetric Stretch (CH₂) | Medium | Strong |

| 1715 | C=O Stretch | Very Strong | Weak |

| 1450 | CH₂ Scissoring | Medium | Medium |

| 1375 | CH₃ Symmetric Bend | Medium | Weak |

| 1220 | C-N Stretch | Medium | Weak |

| 1150 | C-C Skeletal Vibrations | Weak | Medium |

Future Research Directions in the Chemistry of 1 Cyclohexyl 2,5 Dimethylpiperidin 4 One

Development of Novel and Highly Efficient Synthetic Routes

The traditional synthesis of polysubstituted piperidin-4-ones often relies on classical methods such as the Mannich condensation. While foundational, these methods can be limited by factors such as yield, purity, and the generation of diastereomeric mixtures that are challenging to separate. Future research should prioritize the development of more sophisticated and efficient synthetic strategies.

A promising avenue lies in the application of multi-component reactions (MCRs). Four-component condensation reactions, for instance, have been shown to capably produce highly substituted piperid-4-ones in a single pot. nih.govresearchgate.net Adapting such a strategy to the synthesis of 1-Cyclohexyl-2,5-dimethylpiperidin-4-one could significantly streamline its production, offering a more atom-economical and time-efficient alternative to traditional multi-step sequences. Furthermore, exploring novel catalytic systems, including organocatalysis and transition-metal catalysis, could provide milder reaction conditions and improved yields. Recent advances in combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling have dramatically simplified the synthesis of other complex piperidines and could be a transformative approach for this target molecule. news-medical.net

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Multi-component Reactions | One-pot synthesis, high atom economy, reduced waste | Optimization of reaction conditions for specific substrates |

| Organocatalysis | Metal-free, mild reaction conditions, potential for asymmetry | Catalyst design and loading |

| Transition-Metal Catalysis | High efficiency, novel bond formations | Catalyst cost and removal from final product |

| Biocatalysis/Radical Cross-Coupling | Highly selective C-H functionalization, reduced steps | Enzyme compatibility and substrate scope |

Exploration of Asymmetric Synthesis and Chiral Control

With two stereocenters at the C2 and C5 positions, this compound can exist as multiple stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of specific stereoisomers is of paramount importance.

Future investigations should focus on stereoselective synthetic routes that allow for precise control over the relative and absolute stereochemistry of the methyl groups. This could be achieved through several approaches:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereocenters.

Substrate-Controlled Diastereoselective Reactions: Designing synthetic intermediates where existing stereocenters direct the formation of new ones. Intramolecular hetero-Diels-Alder reactions have proven effective in controlling the stereochemistry of related bicyclic systems and could be adapted for this purpose. nih.gov

Catalytic Asymmetric Synthesis: Employing chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in key bond-forming steps. Allylation reactions of acyliminium ions derived from pyroglutamate derivatives have demonstrated stereoselectivity dependent on the choice of reagent, offering a potential strategy for controlling the stereochemistry at the C2 and C5 positions. clockss.org

Advanced Spectroscopic Characterization Techniques for Elucidating Complex Structures

The unambiguous determination of the stereochemistry of this compound and its derivatives is crucial. While standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) are fundamental tools, future research should leverage more advanced NMR techniques to provide definitive structural assignments, especially for complex mixtures or conformationally flexible molecules.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximities between protons, providing critical information about the relative stereochemistry of the methyl groups and the conformation of the piperidine (B6355638) ring. tandfonline.com For chiral, enantiomerically enriched samples, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR, particularly ¹⁹F NMR if a fluorine-containing derivatizing agent is used, can be a powerful method for determining enantiomeric purity. nih.gov A comprehensive NMR analysis will be essential to confirm the chair or boat conformation of the piperidine ring and the axial or equatorial positions of the substituents. chemrevlett.com

| Spectroscopic Technique | Information Gained | Application to Target Molecule |

| ¹H-¹H COSY | Proton-proton scalar coupling networks | Assigning proton signals within the piperidine ring |

| ¹H-¹³C HSQC/HMBC | Direct and long-range proton-carbon correlations | Unambiguous assignment of all carbon and proton signals |

| NOESY/ROESY | Through-space proton-proton correlations | Determination of relative stereochemistry and ring conformation |

| ¹⁹F NMR (with chiral derivatizing agents) | Enantiomeric purity | Assessing the success of asymmetric syntheses |

Integration of Computational Chemistry for Predictive Modeling and Mechanistic Insights

Computational chemistry offers a powerful toolkit for complementing experimental studies by providing insights into the structural, energetic, and reactive properties of molecules. For this compound, computational methods can be applied in several key areas of future research.

Density Functional Theory (DFT) calculations can be used to:

Predict the relative stabilities of different stereoisomers and conformers (chair vs. twist-boat).

Calculate spectroscopic properties, such as NMR chemical shifts, to aid in the interpretation of experimental data.

Model reaction pathways and transition states for proposed synthetic routes, providing a deeper understanding of reaction mechanisms and selectivity.

Determine global reactivity parameters, such as HOMO-LUMO energies, to predict the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the interplay of its various substituents. Such computational studies can guide experimental design and help to rationalize observed reactivity and stereochemical outcomes. nih.gov

Investigation of Reactivity for Derivatization into Complex Architectures

The this compound scaffold possesses multiple reactive sites that can be selectively functionalized to generate a diverse library of new compounds with potentially interesting properties. Future research should systematically explore the reactivity of this core structure to enable its elaboration into more complex molecular architectures.

Key areas for investigation include:

Reactions at the Ketone: The carbonyl group can undergo a wide range of transformations, including reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, and Wittig-type reactions to form exocyclic double bonds.

Functionalization at the α-Positions: The protons alpha to the carbonyl group can be removed to form enolates, which can then be reacted with various electrophiles to introduce new substituents at the C3 and C5 positions.

Modification of the N-Cyclohexyl Group: While the N-cyclohexyl group is relatively inert, advanced C-H activation methodologies could potentially be used to functionalize this part of the molecule.

Ring Transformations: Under certain conditions, the piperidone ring itself could undergo ring-opening or ring-expansion reactions to generate novel heterocyclic systems.

By systematically exploring these avenues of reactivity, this compound can serve as a versatile building block for the synthesis of more elaborate and structurally diverse molecules.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 1-cyclohexyl-2,5-dimethylpiperidin-4-one?

Answer:

The synthesis typically involves cyclohexylation of a pre-functionalized piperidin-4-one scaffold. A common approach includes:

Condensation reactions using cyclohexylamine derivatives and ketone precursors under acid catalysis.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Characterization by:

- FT-IR to confirm carbonyl (C=O) and N–H stretches.

- NMR (¹H, ¹³C) to resolve cyclohexyl protons (δ ~1.0–2.5 ppm) and piperidinone ring protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion validation.

Key Data:

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.2–1.8 (cyclohexyl), δ 2.5 (N–CH₃), δ 3.1 (C=O adjacent protons) |

| FT-IR | ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N–H) |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Referencing safety data for structurally similar piperidin-4-ones :

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors (boiling point ~250–300°C).

- Storage: Room temperature, in airtight containers away from oxidizers.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Risk Mitigation:

- Skin Contact: Wash immediately with soap/water (potential irritant).

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

Advanced: How can density functional theory (DFT) optimize the molecular geometry and predict reactive sites?

Answer:

DFT studies (e.g., B3LYP/6-311G(d,p) basis set) provide:

Optimized Geometry: Bond lengths/angles for the piperidinone ring and cyclohexyl substituent .

Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4–5 eV) indicate charge transfer potential.

Molecular Electrostatic Potential (MEP): Identifies nucleophilic (C=O) and electrophilic (N–H) regions .

Key Parameters:

| Parameter | Value (DFT) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| HOMO Energy | ~-6.2 eV |

| LUMO Energy | ~-1.8 eV |

Software: Gaussian 16W, visualized via GaussView .

Advanced: What crystallographic methods resolve conformational flexibility in the piperidinone ring?

Answer:

- X-ray Diffraction: Single-crystal analysis using SHELXL (for refinement) and SHELXS (for structure solution) .

- Ring Puckering Analysis: Cremer-Pople parameters quantify non-planarity (e.g., puckering amplitude >0.5 Å indicates significant distortion) .

- ORTEP-3 Visualization: Graphical representation of thermal ellipsoids and displacement parameters .

Case Study:

For 2,6-bis(aryl)-3,5-dimethylpiperidin-4-one derivatives:

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Unit Cell Volume | ~2156 ų |

| Puckering Amplitude (q) | 0.63 Å |

Advanced: How does molecular docking predict the pharmacological potential of this compound?

Answer:

- Target Selection: HIV-1 protease (PDB: 5YOK) or similar enzymes with active-site flexibility.

- Docking Workflow:

- Protein Preparation: Remove water, add hydrogens, assign charges (e.g., using AutoDock Tools).

- Ligand Optimization: Minimize energy with Merck Molecular Force Field (MMFF).

- Grid Generation: Focus on catalytic residues (e.g., Asp25 in HIV-1 protease).

- Scoring: AutoDock Vina evaluates binding affinity (ΔG ~-7.5 kcal/mol for potent inhibitors) .

Key Interactions:

- Hydrogen Bonds: Between C=O and protease backbone.

- Van der Waals: Cyclohexyl group fits hydrophobic pockets.

Advanced: How do substituents influence the electronic properties of piperidin-4-one derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs): Reduce HOMO energy (e.g., –NO₂ increases electrophilicity).

- Electron-Donating Groups (EDGs): Raise HOMO energy (e.g., –OCH₃ enhances nucleophilicity).

- NBO Analysis: Quantifies hyperconjugation (e.g., LP(O) → σ*(C–N) stabilizes the carbonyl group) .

Substituent Effects (DFT Data):

| Substituent | HOMO (eV) | LUMO (eV) |

|---|---|---|

| –CH₃ | -6.1 | -1.7 |

| –OCH₃ | -5.8 | -1.5 |

Basic: What spectroscopic techniques distinguish this compound from analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.